Ethyl red
Overview
Description
Ethyl red (ER) is an organic dye used in the synthesis of a variety of organic compounds. It is a red-orange dye that is used as a pH indicator, as an indicator in chemical assays, and as a fluorescent dye. ER has been used in a variety of laboratory experiments, such as in the synthesis of organic compounds, in the detection of proteins, and in the determination of pH.
Scientific Research Applications
Carcinogenicity Studies
Ethyl Red, as a component of alcoholic beverages, has been assessed for its carcinogenicity. A meeting of 26 scientists from 15 countries at the International Agency for Research on Cancer (IARC) in Lyon, France, in 2007 reevaluated the carcinogenicity of alcoholic beverages and contaminants like ethyl carbamate, frequently found in fermented foods and beverages (Baan et al., 2007).
Educational Applications
Ethyl Red has been used in educational settings, specifically in chemistry teaching. A study discusses using "Ethyl bromide" as a case for teaching, encouraging students to raise questions and engage in group discussions, indicating a broader use of related compounds in educational environments (Han Li-rong, 2010).
Photoelectrical Properties
Research on the photoelectrical properties of Ethyl Red, particularly in dye-sensitized solar cells, has been conducted. This includes experimental investigations and theoretical studies using density functional theory (DFT) and time-dependent DFT (TDDFT) to understand the properties of Ethyl Red when adsorbed on TiO2 (Sun et al., 2016).
Optical Material Research
Ethyl Red has been examined for its potential as a nonlinear optical material. Using the Z-scan method, its nonlinear optical properties in ethanol solution were measured at different wavelengths, indicating potential applications in optical limiting or fast response fields (Qi et al., 2015).
Chloroplast Membrane Energization
Studies have explored the use of Ethyl Red as an indicator for events linked to changes in the energization of chloroplast membranes. The compound's responses in buffered suspensions suggest its utility in investigating energy transduction in thylakoids (Heath & Hind, 1972).
Hydrothermal Liquefaction Research
In the context of hydrothermal liquefaction of municipal sewage sludge, the effect of red mud catalysts in ethylene and inert ambiances has been studied. This research provides insights into the potential for improved biocrude production during catalytic HTL treatment (Rahman et al., 2021).
Staining Bone in Fishes
Ethyl Red has been used in solutions for staining bone in fishes, showing its utility in biological research and histological studies (Springer & Johnson, 2000).
Molecular Orientation Studies
Ethyl Red has contributed to studies on molecular orientation and conformational changes in materials like poly(ethylene terephthalate), aiding in the understanding of molecular dynamics and material properties (Cunningham et al., 1974).
properties
IUPAC Name |
2-[[4-(diethylamino)phenyl]diazenyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-3-20(4-2)14-11-9-13(10-12-14)18-19-16-8-6-5-7-15(16)17(21)22/h5-12H,3-4H2,1-2H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRCDTRQDHMTDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001038547 | |
Record name | Benzoic acid, 2-[2-[4-(diethylamino)phenyl]diazenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001038547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl red | |
CAS RN |
76058-33-8 | |
Record name | Ethyl Red | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076058338 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 76058-33-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=260474 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 2-[2-[4-(diethylamino)phenyl]diazenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001038547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL RED | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FTV19WGM7I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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